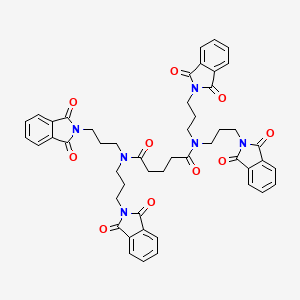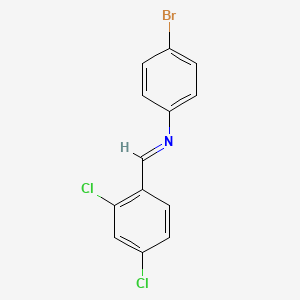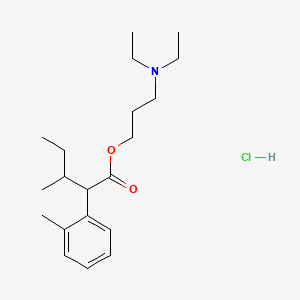
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(diethylamino)propyl 3-methyl-2-phenylvalerate hydrochloride
- 3-(diethylamino)propyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- 3-(dimethylamino)propyl 1-hydroxycyclohexanecarboxylate hydrochloride
Uniqueness
Compared to similar compounds, 3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate hydrochloride stands out due to its unique structure and specific properties. Its distinct chemical configuration allows for unique interactions and applications that may not be achievable with other similar compounds .
Properties
CAS No. |
78372-11-9 |
|---|---|
Molecular Formula |
C20H34ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-6-16(4)19(18-13-10-9-12-17(18)5)20(22)23-15-11-14-21(7-2)8-3;/h9-10,12-13,16,19H,6-8,11,14-15H2,1-5H3;1H |
InChI Key |
HKOMFQGAKKJJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1C)C(=O)OCCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


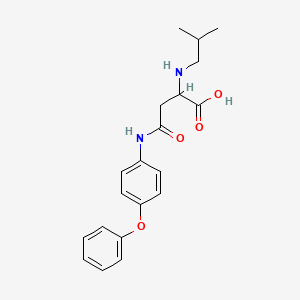
![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
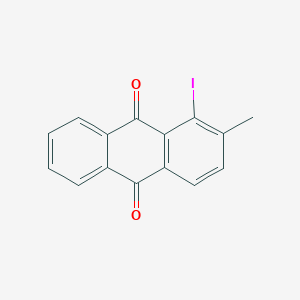


![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)




